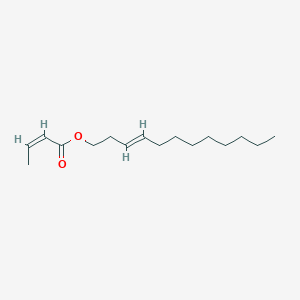

Z-3-Dodecenyl E-crotonate

Descripción general

Descripción

Z-3-Dodecenyl E-crotonate, also known as Z-3-DDC, is a chemical compound that belongs to the class of crotonate esters . It is used to develop insecticides and sex pheromone traps against the Sweetpotato weevil .

Synthesis Analysis

The female sex pheromone of C. formicarius elegantulus was identified and synthesized as (Z)-3-dodecenyl-(E)-2-butenoate .Molecular Structure Analysis

The molecular formula of Z-3-Dodecenyl E-crotonate is C16H28O2 . The IUPAC name is [(E)-dodec-3-enyl] (Z)-but-2-enoate . The InChI is InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- .Chemical Reactions Analysis

In electrophysiological tests, the crotonate function in the pheromone structure proved to be critical for activity .Physical And Chemical Properties Analysis

The molecular weight of Z-3-Dodecenyl E-crotonate is 252.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 12 . The Topological Polar Surface Area is 26.3 Ų .Aplicaciones Científicas De Investigación

Pheromone Research in Agriculture

Z-3-Dodecenyl E-crotonate: is utilized in the study of insect behavior, particularly as a pheromone in sweetpotato weevils. It’s used to understand the structure-activity relationship and species specificity of these pheromones. This compound has shown potential in controlling pest populations by disrupting mating behaviors and could be used to develop eco-friendly pest management strategies .

Pharmaceutical Testing

In the pharmaceutical industry, this compound may be used as a standard or reference material in the testing and quality control of products, ensuring the accuracy and reliability of analytical results .

Mecanismo De Acción

Target of Action

Z-3-Dodecenyl E-crotonate, also known as [(E)-dodec-3-enyl] (Z)-but-2-enoate, is primarily targeted towards the Sweetpotato weevil . It is used to develop insecticides and sex pheromone traps against this pest .

Mode of Action

The compound interacts with the olfactory receptors of the Sweetpotato weevil, eliciting a behavioral response . The crotonate part of the ester plays a crucial role in the activity of the sex pheromone of the Sweetpotato weevils . The unsaturation in the aliphatic chain is important for higher levels of attraction .

Biochemical Pathways

It is known that the compound influences the behavior of the sweetpotato weevil through its interaction with the insect’s olfactory system . This suggests that the compound may affect signal transduction pathways related to olfaction.

Result of Action

The primary result of the action of Z-3-Dodecenyl E-crotonate is the attraction of the Sweetpotato weevil . This attraction is used to lure the pests into traps, thereby helping to control their population .

Safety and Hazards

The safety data sheet for Ethyl crotonate, a similar compound, indicates that it is highly flammable and causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

[(E)-dodec-3-enyl] (Z)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVYOJQBLAZGEP-FJAAXBCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCOC(=O)/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-3-Dodecenyl E-crotonate | |

CAS RN |

104086-73-9 | |

| Record name | 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)